molecular formula C16H14N2 B1665054 6,7-Dimethyl-2-phenylquinoxaline CAS No. 71897-07-9

6,7-Dimethyl-2-phenylquinoxaline

Cat. No. B1665054
CAS RN: 71897-07-9
M. Wt: 234.29 g/mol
InChI Key: FQNCLVJEQCJWSU-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-phenylquinoxaline, also known as Tyrphostin AG 1295, is a selective inhibitor of platelet-derived growth factor (PDGF) receptor kinase . It is a cell-permeable, reversible, ATP-competitive compound .


Molecular Structure Analysis

The molecular formula of 6,7-Dimethyl-2-phenylquinoxaline is C16H14N2 . It has a molecular weight of 234.30 .


Physical And Chemical Properties Analysis

6,7-Dimethyl-2-phenylquinoxaline is a solid compound . It is soluble in methylene chloride and ethanol, but insoluble in water, 0.1 N sodium hydroxide, and 2-hydroxypropyl-β-cyclodextrin .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : The preparation of 6,7-dimethyl-2-phenylquinoxaline involves the amination of α,α-diaminoketones using 4,5-dimethyl-o-phenylenediamine, producing high yields. This process likely occurs through the formation of α-ketoazomethine (Saeed & Ebraheem, 1983).

Biological Activities

  • Anticancer Potential : Quinoxaline derivatives, including 6,7-dimethyl-2-phenylquinoxaline, have been studied for their potential in chemotherapy. These compounds are derived from natural products and have shown promise in preclinical development as potential clinical trial candidates in cancer treatment (Lee, 2010).
  • Use in Assaying Methylglyoxal : 6,7-Dimethyl-2-phenylquinoxaline is utilized in the assay of methylglyoxal in chemical and biological systems. It is involved in derivatization processes for analyzing trace amounts of methylglyoxal (McLellan & Thornalley, 1992).
  • Antiviral and Antioxidant Activities : Synthesized quinoxaline hydrazone derivatives have shown potent antioxidant activities and have been evaluated for their antiviral activity against Herpes Simplex virus (El-Tombary & El‐Hawash, 2014).
  • Analgesic and Anti-Inflammatory Effects : A related compound, 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, has been found to possess significant analgesic and anti-inflammatory properties, suggesting potential medical applications (Rakhmanova et al., 2022).

Chemical Reactions and Derivatives

  • Formation of Dianion and Derivatives : The chemical behavior of 6,7-dimethyl-2,3-diphenylquinoxaline's dianion, formed by reductive metallation, has been studied. This dianion undergoes various chemical reactions, leading to the formation of different derivatives (Kaban & Aydogan, 2008).

Future Directions

6,7-Dimethyl-2-phenylquinoxaline has been identified as a geroprotector, a compound that supports healthy aging, slows the biological aging process, or extends lifespan . This suggests potential future directions for research into its effects on aging and lifespan.

properties

IUPAC Name

6,7-dimethyl-2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNCLVJEQCJWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274351
Record name 6,7-Dimethyl-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7-Dimethyl-2-phenylquinoxaline

CAS RN

71897-07-9
Record name 71897-07-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethyl-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dimethyl-2-phenylquinoxaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
AAH Saeed, EK Ebraheem - Journal of heterocyclic chemistry, 1983 - Wiley Online Library
Amination of α,α‐diaminoketones 1 by 4,5‐dimethyl‐o‐phenylenediamine gave 6,7‐dimethyl‐2‐phenylquinoxaline (II) in a high yield. The reaction may occur through formation of α‐…
Number of citations: 8 onlinelibrary.wiley.com
EC Taylor, CA Maryanoff… - The Journal of Organic …, 1980 - ACS Publications
We have found that condensation of 1 with o-phenylenediamines leads directly to 2-phenylquinoxaline derivatives. For example, portionwise addition of 1 to a DMF solution of o-…
Number of citations: 47 pubs.acs.org
DK Das, VKK Pampana, KC Hwang - Chemical Science, 2018 - pubs.rsc.org
Herein, we report a facile visible light induced copper catalyzed controlled oxidation of terminal CC alkynes to α-keto esters and quinoxalines via formation of phenylglyoxals as stable …
Number of citations: 57 pubs.rsc.org
CS Cho, SG Oh - Journal of Molecular Catalysis A: Chemical, 2007 - Elsevier
α-Hydroxyketones are oxidatively cyclized with o-phenylenediamines in toluene at 120C under an atmosphere of air in the presence of a catalytic amount of a copper catalyst along with …
Number of citations: 72 www.sciencedirect.com
M Lian, Q Li, Y Zhu, G Yin, A Wu - Tetrahedron, 2012 - Elsevier
A novel protocol for the synthesis of quinoxalines has been developed from simple ketones and 1,2-diamines. This process underwent a logic approach to bis-substituted quinoxalines …
Number of citations: 74 www.sciencedirect.com
S Shee, D Panja, S Kundu - The Journal of Organic Chemistry, 2020 - ACS Publications
The inexpensive and simple NiBr 2 /1,10-phenanthroline system-catalyzed synthesis of a series of quinoxalines from both 2-nitroanilines and 1,2-diamines is demonstrated. The …
Number of citations: 50 pubs.acs.org
L Biesen, TJJ Müller - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
Quinoxalines represent bicyclic nitrogen‐containing heterocycles with a wide array of applications. They exhibit a multitude of biological activities relevant in medicinal chemistry as well …
Number of citations: 49 onlinelibrary.wiley.com
X Xu, Y Deng, X Li, Z Zhao, W Fang… - Journal of Chemical …, 2011 - journals.sagepub.com
Quinoxaline derivatives are widely used in dyes, electroluminescent materials and organic semiconductors. An economic and convenient strategy for the synthesis of 2-phenyl-…
Number of citations: 7 journals.sagepub.com
RP Pandit, SH Kim, YR Lee - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
A novel and facile iron‐catalyzed tandem annulation of o‐phenylenediamines and diazocarbonyls in water for the construction of polyfunctionalized quinoxalines has been developed. …
Number of citations: 39 onlinelibrary.wiley.com
Y Jiao, S Preston, JF Garcia-Bustos, JB Baell… - International Journal for …, 2019 - Elsevier
In the present study, the anthelmintic activity of a human tyrosine kinase inhibitor, AG-1295, and 14 related tetrahydroquinoxaline analogues against Haemonchus contortus was …
Number of citations: 19 www.sciencedirect.com

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